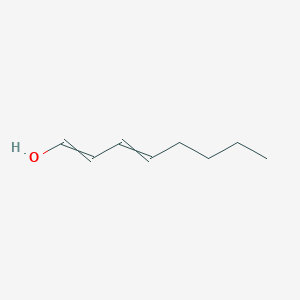
Octa-1,3-dien-1-OL
Description
Octa-1,3-dien-1-OL is an unsaturated aliphatic alcohol with the molecular formula C₈H₁₄O, featuring a conjugated diene system (1,3-diene) and a hydroxyl group (-OH) at the terminal carbon. For instance, compounds like 3,7-dimethyl-2,6-octadien-1-ol (geraniol) and octan-2-ol share functional groups or hydrocarbon skeletons that enable comparative analysis .
Properties
CAS No. |
51195-61-0 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
octa-1,3-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h5-9H,2-4H2,1H3 |
InChI Key |
HZYABSBSRWFZEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key comparisons between Octa-1,3-dien-1-OL and structurally or functionally related compounds:
Structural and Functional Differences
- Conjugation vs. Non-conjugation: this compound’s conjugated diene system enhances its reactivity in cycloaddition or oxidation reactions compared to non-conjugated analogs like 1,7-octadiene .
- Hydroxyl Group Position : Unlike geraniol (terminal -OH at C1), octan-2-ol’s secondary alcohol group reduces its volatility and alters its solubility profile .
- Substituent Effects : Geraniol’s methyl groups increase steric hindrance and stability, making it more suitable for fragrance applications than the linear this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


